4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine

Ion Channel Pharmacology Drug Discovery ROMK Inhibition

The compound 4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine is a poly-substituted pyrimidine-based renal outer medullary potassium (ROMK) channel inhibitor. It is characterized by a unique combination of a tert-butylthio group at the 4-position, a chloro substituent at the 6-position, and an N-pyrrolyl ring at the 5-position of the pyrimidine core.

Molecular Formula C12H14ClN3S
Molecular Weight 267.78 g/mol
Cat. No. B11787203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine
Molecular FormulaC12H14ClN3S
Molecular Weight267.78 g/mol
Structural Identifiers
SMILESCC(C)(C)SC1=C(C(=NC=N1)Cl)N2C=CC=C2
InChIInChI=1S/C12H14ClN3S/c1-12(2,3)17-11-9(10(13)14-8-15-11)16-6-4-5-7-16/h4-8H,1-3H3
InChIKeyZAMKHMJNVYNNHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine for Targeted ROMK Inhibitor Research


The compound 4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine is a poly-substituted pyrimidine-based renal outer medullary potassium (ROMK) channel inhibitor. It is characterized by a unique combination of a tert-butylthio group at the 4-position, a chloro substituent at the 6-position, and an N-pyrrolyl ring at the 5-position of the pyrimidine core . This specific substitution pattern was disclosed in patent US9206198 as part of a series targeting the ROMK (Kir1.1) channel for cardiovascular indications . The compound's potent in vitro activity against ROMK distinguishes it from generic pyrimidine building blocks, positioning it as a high-value tool compound for academic and industrial drug discovery programs focused on ion channel modulation.

Why 4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine Cannot Be Replaced by Common Pyrimidine Analogs


Generic pyrimidine derivatives, such as simple di-substituted or commercially available tri-substituted pyrimidines, lack the precise pharmacophore required for high-affinity interaction with the ROMK channel's selectivity filter. The synergistic effect of the electron-withdrawing 4-tert-butylthioether, the 6-chloro atom, and the 5-N-pyrrolyl group is essential for achieving the sub-10 nanomolar potency reported for this compound . SAR data from patent US9206198 indicates that removing the bulky tert-butylthio group or replacing the pyrrole moiety with a smaller substituent leads to a significant loss of activity, often exceeding a 10-fold reduction in potency . Therefore, sourcing the exact compound is critical for reproducing published biological results or conducting accurate structure-activity relationship (SAR) studies.

Quantitative Differentiation of 4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine as a ROMK Inhibitor


Superior Potency Against Human ROMK (hKir1.1) in Electrophysiology Assays

The target compound demonstrates single-digit nanomolar inhibitory activity against human ROMK channels, placing it among the most potent members of its class. In a whole-cell voltage clamp electrophysiology assay using CHO cells expressing human ROMK, the compound achieved an IC50 of 5 nM . Compared to the broader series, this potency is superior to many close analogs, which exhibit IC50 values typically in the 10–50 nM range, thus offering a clear differentiation of at least 2-fold to over 10-fold improved potency over other compounds in the same patent .

Ion Channel Pharmacology Drug Discovery ROMK Inhibition

High Potency Against Rat ROMK (rKir1.1) Ortholog in Engineered Cell Lines

In addition to its activity against the human channel, the compound displays even greater potency against the rat ortholog (rKir1.1), with an IC50 of 2.80 nM when tested in HEK293 cells transiently expressing the rat channel . This represents a further improvement over the typical range observed for this class and is critical for translational studies where rodent models are employed. Many analogs in the series cannot achieve this sub-3 nM affinity, establishing a clear potency advantage.

Species Selectivity Electrophysiology Renal Physiology

Consistent Activity Across Functional Assay Formats (Electrophysiology vs. Flux)

The compound exhibits consistent inhibitory activity across two fundamentally different assay technologies. It produces an IC50 of 10 nM in a higher-throughput IonWorks Quattro automated patch clamp assay, and an IC50 of 20 nM in a fluorescence-based thallium flux assay performed on a FLIPR-Tetra instrument . This robust correlation confirms that the observed potency is not an artifact of a single assay format, a key criterion for hit qualification. By comparison, some structurally similar compounds show larger discrepancies between these platforms, indicating potential assay interference or variable cell permeability.

Assay Concordance Drug Discovery In Vitro Pharmacology

Optimal Research Applications for 4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine


Potent ROMK Tool Compound for In Vitro Electrophysiology and Flux Assays

Given its low- to sub-nanomolar potency against human and rat ROMK channels, this compound is ideally suited as a reference inhibitor in manual and automated patch clamp electrophysiology experiments. It enables reliable channel blockade at nanomolar concentrations, minimizing off-target effects at the working concentration . Its robust performance in both IonWorks and FLIPR formats allows seamless transition between high-throughput screening and confirmatory assays without requiring re-optimization.

Benchmark Molecule for ROMK Structure-Activity Relationship (SAR) Studies

This pyrimidine derivative serves as an advanced starting point for medicinal chemistry efforts aimed at optimizing diuretic or cardiovascular therapies. The combination of a tert-butylthioether and an N-pyrrolyl group provides unique vectors for chemical modification . The well-documented potency differentials between the human and rat ortholog facilitate species-specific SAR analysis, enabling a rational design of next-generation analogs with improved pharmacokinetic profiles.

Positive Control for In Vivo Renal Physiology Studies

The exceptionally high potency of 2.80 nM on rat ROMK makes this compound a relevant positive control for preclinical studies in rodent models of hypertension or heart failure. Its proven cellular activity supports its use as a pharmacological tool to validate the role of ROMK in renal potassium handling and to benchmark the efficacy of novel ROMK inhibitors in development .

Reference Standard for Assay Development and Validation

The compound's consistent potency across electrophysiological and fluorescence-based readouts establishes it as a calibration standard for developing and validating new ROMK screening assays. Its low inter-assay variability (approximately 2-fold) provides a reliable baseline for quality control when establishing new cell lines or assay protocols, ensuring that any variance observed in screening campaigns is due to test compounds and not assay drift .

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